molecular formula C11H9N3O3 B11700390 N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine

N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine

Cat. No.: B11700390
M. Wt: 231.21 g/mol
InChI Key: NMOTVNLNAMIULY-UHFFFAOYSA-N
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Description

N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine is a compound that features a furan ring and a nicotinoyl group linked by a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine typically involves the reaction of furan-2-carbonyl chloride with nicotinic acid hydrazide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the nicotinoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine is unique due to the presence of both a furan ring and a nicotinoyl group, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N'-(furan-2-carbonyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C11H9N3O3/c15-10(8-3-1-5-12-7-8)13-14-11(16)9-4-2-6-17-9/h1-7H,(H,13,15)(H,14,16)

InChI Key

NMOTVNLNAMIULY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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